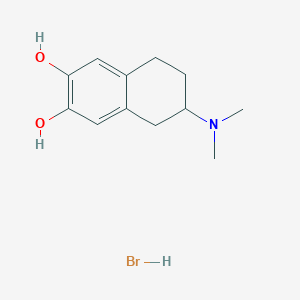

TL 99 hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Environmental and Geochemical Studies

Technetium-99 (Tc-99), the daughter product of Molybdenum-99 (Mo-99), is a significant radionuclide in environmental radioactivity and nuclear waste management assessment. Its high mobility and long half-life make it a critical tracer in oceanographic research and environmental studies, particularly in analyzing the impact of radionuclides in various ecosystems. Analytical methods involving chemical separation combined with radiometric and mass spectrometric measurement techniques have been developed for accurate determination of Tc-99 in environmental samples, emphasizing the importance of sample preparation and pre-concentration for accurate Tc-99 detection (Shi et al., 2012). Additionally, the environmental geochemistry of Tc-99 has been extensively reviewed, focusing on its chemical properties, behavior in the hydrosphere and pedosphere, and its impact on human and ecological health. This includes a discussion of its radiotoxicity and potential medical applications (Meena & Arai, 2017).

Medical and Diagnostic Applications

Tc-99m, a decay product of Mo-99, is extensively used in nuclear medicine studies, particularly for monitoring biological processes in the heart, kidney, liver, and brain. Its suitability for diagnostic imaging due to its gamma-ray emission, which aligns well with conventional X-ray diagnostic equipment, and its short half-life, which limits patient radiation exposure, is highlighted. The role of Tc-99m in targeted nuclear medicine probes that monitor specific protein expression changes is also noteworthy (Eckelman et al., 2013). Moreover, Tc-99m radiopharmaceuticals' direct production using medical cyclotrons has been explored, emphasizing its role in diagnostic imaging and the development of new technologies for its production (Boschi et al., 2017).

Environmental Remediation

The research on the selective separation and remediation of TcO4– (pertechnetate) from contaminated natural water and legacy nuclear waste sites has gained prominence. Materials developed for this purpose demonstrate high uptake capacities, fast kinetics, and significant selectivity, addressing the challenge of TcO4– removal in environments with strong radiation fields, high ionic strength, and acidity/alkalinity (Xiao et al., 2019). Successful decontamination experiments using a metal-organic framework to remove TcO4– in groundwater at legacy nuclear sites have also been conducted, highlighting the framework's high TcO4– uptake selectivity and efficiency in the presence of competing anions (Sheng et al., 2019).

Material Science and Engineering

Magnesium potassium phosphate ceramics have been developed to treat Tc-99, showcasing their effectiveness in immobilizing Tc-99 through leaching tests and demonstrating their potential as durable materials for nuclear waste management. This research offers insights into the containment of Tc-99 in such ceramics, attributed to a combination of reducing environment and microencapsulation in a dense matrix (Singh et al., 2006).

properties

IUPAC Name |

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYGBUAAWCEXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TL 99 hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one](/img/structure/B2522825.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)